3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarins as starting materials . These compounds undergo cyclization in the presence of suitable catalysts and solvents to form the desired furochromene structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- Psoralen and Allopsoralen Analogs
Uniqueness
Compared to these similar compounds, 3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the biphenyl and propyl groups.
Properties
Molecular Formula |
C26H20O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-2-6-20-13-26(27)29-25-15-24-22(14-21(20)25)23(16-28-24)19-11-9-18(10-12-19)17-7-4-3-5-8-17/h3-5,7-16H,2,6H2,1H3 |
InChI Key |
YHGNTTKOVPPQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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